molecular formula C10H12ClF3N2O B8409016 N-(3-aminophenethyl)-2,2,2-trifluoroacetamide hydrochloride

N-(3-aminophenethyl)-2,2,2-trifluoroacetamide hydrochloride

Cat. No. B8409016
M. Wt: 268.66 g/mol
InChI Key: UJIILMDWGHDKFB-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a stirring solution of N-(3-aminophenethyl)-2,2,2-trifluoroacetamide (7.83 g, 33.7 mmol) in EtOAc (80 ml) at RT was added 3N HCl/EtOAc (12.4 ml, 37.1 mmol). Solids precipitated almost immediately. The resulting suspension was cooled in ice 1 h. The solids were collected by filtration, rinsed with EtOAc and dried on the filter. There was obtained pure N-(3-aminophenethyl)-2,2,2-trifluoroacetamide hydrochloride free of less polar impurities as a pale tan solid (7.94 g, 88% yield). 1H NMR 300 MHz, (DMSO-d6): δ 10.3 (brs, 3H), 9.61 (t, J=5.32 Hz, 1H), 7.43-7.39 (m, 1H), 7.25-7.23 (m, 2H), 3.42 (q, J=6.6 Hz, 2H), 2.84 (t, J=6.6 Hz, 2H).
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][CH2:6][NH:7][C:8](=[O:13])[C:9]([F:12])([F:11])[F:10].[ClH:17].CCOC(C)=O>CCOC(C)=O>[ClH:17].[NH2:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][CH2:6][NH:7][C:8](=[O:13])[C:9]([F:10])([F:11])[F:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.83 g
Type
reactant
Smiles
NC=1C=C(CCNC(C(F)(F)F)=O)C=CC1
Name
Quantity
12.4 mL
Type
reactant
Smiles
Cl.CCOC(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solids precipitated almost immediately
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled in ice 1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
rinsed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried on the filter

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1C=C(CCNC(C(F)(F)F)=O)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.94 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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